molecular formula C25H21N3O7 B12037942 2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate CAS No. 477729-09-2

2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate

Cat. No.: B12037942
CAS No.: 477729-09-2
M. Wt: 475.4 g/mol
InChI Key: GUJPALCPQBBMDP-JQUAZWMLSA-N
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Preparation Methods

The synthesis of 2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and yield.

Chemical Reactions Analysis

2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and in the study of material properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator, depending on the context .

Comparison with Similar Compounds

2-Methoxy-4-(2-((4-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

477729-09-2

Molecular Formula

C25H21N3O7

Molecular Weight

475.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C25H21N3O7/c1-33-23-15-19(7-13-22(23)35-25(30)14-8-18-5-3-2-4-6-18)16-26-27-24(29)17-34-21-11-9-20(10-12-21)28(31)32/h2-16H,17H2,1H3,(H,27,29)/b14-8+,26-16+

InChI Key

GUJPALCPQBBMDP-JQUAZWMLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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